KAAD-Cyclopamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

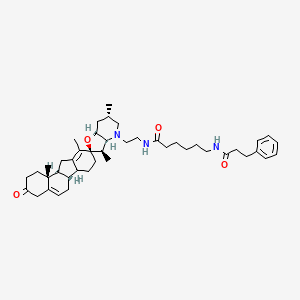

Molecular Formula |

C44H63N3O4 |

|---|---|

Molecular Weight |

698.0 g/mol |

IUPAC Name |

N-[2-[(3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide |

InChI |

InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29-,31+,35-,36-,38-,39+,42-,43-,44-/m0/s1 |

InChI Key |

WDHRPWOAMDJICD-FOAQWNCLSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6CC(=O)CC[C@@]6([C@H]5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7 |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7 |

Synonyms |

3-keto-N-aminoethylaminoethylcaproyldihydrocinnamoyl cyclopamine KAAD-cyclopamine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KAAD-Cyclopamine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

KAAD-cyclopamine, a potent semi-synthetic derivative of the natural steroidal alkaloid cyclopamine, is a specific and high-affinity inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] Its mechanism of action is centered on the direct binding to the Smoothened (SMO) receptor, a pivotal G-protein-coupled receptor (GPCR)-like protein in the Hh cascade.[3][4] By binding to the heptahelical bundle of SMO, this compound locks the receptor in an inactive conformation, preventing the downstream signaling events that lead to the activation of Gli transcription factors.[3] This inhibitory action makes this compound a valuable tool for studying Hh pathway dysregulation in developmental biology and oncology, and a precursor for the development of therapeutic agents targeting Hh-driven cancers.

The Hedgehog Signaling Pathway: A Primer

The Hedgehog signaling pathway is a crucial regulator of cellular proliferation, differentiation, and tissue patterning during embryonic development. Its aberrant activation in adult tissues is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. The core of the pathway involves the interplay between the receptor Patched (PTCH) and the signal transducer Smoothened (SMO).

-

In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh): The 12-transmembrane protein PTCH localizes to the primary cilium and actively suppresses SMO, preventing its ciliary accumulation. This allows for the formation of a complex containing Suppressor of Fused (SUFU), which promotes the proteolytic cleavage of Gli transcription factors (Gli2 and Gli3) into their repressor forms (Gli-R). Gli-R then translocates to the nucleus to inhibit the expression of Hh target genes.

-

In the presence of a Hedgehog ligand: The ligand binds to PTCH, causing its internalization and degradation. This relieves the inhibition on SMO, which then translocates into the primary cilium and adopts an active conformation. Activated SMO triggers a cascade that leads to the dissociation of the SUFU-Gli complex, allowing full-length Gli proteins to act as transcriptional activators (Gli-A) for target genes such as GLI1 and PTCH1.

Core Mechanism: Direct Inhibition of Smoothened

This compound functions by directly targeting and antagonizing SMO. Unlike the physiological inhibition mediated by PTCH, this compound binds directly to the seven-transmembrane (heptahelical) bundle of the SMO protein. This interaction is non-competitive with the natural ligand of SMO (if one exists) but effectively prevents the conformational change required for SMO activation and its subsequent translocation to the primary cilium. This ensures the Hh pathway remains in an inhibited state, even in cancer cells with loss-of-function mutations in PTCH or in the presence of Hh ligand stimulation.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various cellular and biochemical assays. It exhibits significantly greater inhibitory activity than its parent compound, cyclopamine.

| Parameter | Value | Assay System | Cell Line | Reference |

| IC₅₀ | 20 nM | Shh-LIGHT2 Luciferase Reporter Assay | NIH-3T3 | |

| K_d | 23 nM | Competitive Binding vs. BODIPY-cyclopamine | COS-1 cells expressing SMO | |

| IC₅₀ (vs. PA-cyclopamine) | ~15-50 nM | Photoaffinity Cross-linking Competition | - | |

| IC₅₀ (vs. PA-SAG) | ~500 nM | Photoaffinity Cross-linking Competition | - |

Table 1: Quantitative inhibitory and binding parameters for this compound.

Key Experimental Protocols

The mechanism of this compound was elucidated through a series of elegant experiments designed to probe direct molecular interactions and cellular pathway activity.

Shh-LIGHT2 Luciferase Reporter Assay

This cell-based assay is the standard for quantifying Hh pathway activity.

-

Principle: Measures the transcriptional activity of Gli proteins.

-

Methodology:

-

Cell Line: NIH-3T3 cells (Shh-LIGHT2) are stably transfected with two constructs:

-

A firefly luciferase gene under the control of a Gli-responsive promoter.

-

A Renilla luciferase gene under a constitutive promoter (for normalization).

-

-

Stimulation: Cells are stimulated with a source of Hh ligand (e.g., conditioned media from Shh-producing cells) to activate the pathway.

-

Inhibition: Cells are co-incubated with the Hh source and varying concentrations of this compound.

-

Measurement: After incubation (typically 24-48 hours), cells are lysed, and the activities of both firefly and Renilla luciferase are measured using a luminometer.

-

Analysis: The ratio of firefly to Renilla luciferase activity is calculated. A dose-dependent decrease in this ratio indicates inhibition of the Hh pathway. The IC₅₀ is determined from the resulting dose-response curve.

-

Competitive Binding Assays

These assays provide direct evidence that this compound binds to SMO and allow for the determination of its binding affinity.

-

Principle: A labeled cyclopamine derivative is displaced from SMO by unlabeled this compound in a concentration-dependent manner.

-

Methodology (using BODIPY-cyclopamine):

-

Cell Line: COS-1 or other suitable cells are transiently transfected with a SMO expression construct.

-

Incubation: The SMO-expressing cells are incubated with a fixed concentration of BODIPY-cyclopamine (a fluorescent derivative) and increasing concentrations of unlabeled this compound.

-

Detection: The amount of cell-associated fluorescence is quantified using flow cytometry.

-

Analysis: The fluorescence intensity decreases as the concentration of this compound increases, indicating competition for the same binding site on SMO. The dissociation constant (K_d) for this compound is calculated from the competition curve.

-

Endoglycosidase H (Endo H) Sensitivity Assay

This biochemical assay assesses the subcellular localization of SMO by probing its glycosylation state.

-

Principle: Endo H can only cleave high-mannose N-linked oligosaccharides present on glycoproteins within the Endoplasmic Reticulum (ER). Once a protein transits to the Golgi apparatus, its glycans are modified and become resistant to Endo H cleavage.

-

Methodology:

-

Cell Treatment: Cells expressing a constitutively active, ER-retained mutant of SMO (SmoA1) are treated with a high concentration of this compound.

-

Lysis & Digestion: Cells are lysed, and the protein extracts are divided into two aliquots. One is treated with Endo H, and the other serves as a control.

-

Analysis: The samples are resolved by SDS-PAGE and analyzed by Western blotting using an anti-SMO antibody.

-

Interpretation: An Endo H-sensitive protein will show a downward shift in mobility after digestion. The appearance of an Endo H-resistant band (no shift) in this compound-treated cells indicates that the compound induced a conformational change in SmoA1, allowing it to exit the ER and traffic through the Golgi. This supports the model that cyclopamine binding directly alters SMO conformation.

-

Conclusion and Future Directions

The mechanism of action of this compound is defined by its direct, high-affinity binding to the heptahelical bundle of the SMO receptor, which locks SMO in an inactive state and potently inhibits the Hedgehog signaling pathway. The quantitative data and experimental evidence robustly support this model, positioning this compound as a foundational tool in Hh pathway research. While its clinical development has been superseded by more bioavailable synthetic SMO inhibitors like vismodegib, the study of this compound was instrumental in validating SMO as a druggable target in oncology. Future research may focus on understanding the precise molecular contacts between cyclopamine derivatives and SMO to overcome drug resistance mutations that arise during cancer therapy.

References

- 1. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chm.bris.ac.uk [chm.bris.ac.uk]

- 3. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of KAAD-Cyclopamine in Hedgehog Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of KAAD-cyclopamine, a potent derivative of the naturally occurring steroidal alkaloid cyclopamine, and its pivotal role as an inhibitor of the Hedgehog (Hh) signaling pathway. The Hedgehog pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. This compound, with its enhanced potency, serves as a valuable research tool and a precursor for the development of therapeutic agents targeting Hh-driven malignancies.

Core Mechanism of Action: Direct Inhibition of Smoothened

This compound exerts its inhibitory effect on the Hedgehog signaling pathway through direct binding to the seven-transmembrane protein Smoothened (Smo).[1][2] In the canonical Hh pathway, the receptor Patched (Ptch) tonically inhibits Smo in the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh). Upon binding of Shh to Ptch, this inhibition is relieved, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of the Gli family of transcription factors. These transcription factors then translocate to the nucleus to regulate the expression of Hh target genes that control cell proliferation, differentiation, and survival.[3][4]

This compound functions as a Smo antagonist.[5] It binds directly to the heptahelical bundle of the Smo protein, a site distinct from the extracellular cysteine-rich domain. This binding event locks Smo in an inactive conformation, preventing its ciliary translocation and subsequent activation of downstream signaling, even in the presence of an activating Hh ligand or in cases of oncogenic mutations in Ptch. The interaction of this compound with Smo is thought to induce a conformational change in the protein.

Quantitative Data Summary

This compound exhibits significantly greater potency in inhibiting the Hedgehog pathway compared to its parent compound, cyclopamine. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Cell Line/System | Notes | Reference |

| IC50 | 20 nM | Shh-LIGHT2 Assay | Inhibition of Shh signaling. | |

| IC50 | 3 nM | Purmorphamine-induced pathway activation | Inhibition of pathway activation by a Smo agonist. | |

| Apparent KD | 23 nM | BODIPY-cyclopamine binding competition assay in Smo-expressing COS-1 cells | Reflects the affinity of this compound for the Smoothened receptor. |

Signaling Pathway and Experimental Workflow Diagrams

Hedgehog Signaling Pathway and this compound Inhibition

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.

Experimental Workflow: BODIPY-Cyclopamine Binding Assay

Caption: Workflow for assessing this compound binding to Smoothened using a fluorescent derivative.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the interaction of this compound with the Hedgehog signaling pathway.

Competitive Binding Assay using BODIPY-Cyclopamine and Flow Cytometry

This assay is used to determine the binding affinity of this compound to Smoothened by measuring its ability to compete with a fluorescently labeled cyclopamine derivative.

Materials:

-

COS-1 cells

-

Smoothened expression vector

-

Transfection reagent

-

DMEM with 10% fetal bovine serum

-

BODIPY-cyclopamine

-

This compound

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Culture and Transfection: Culture COS-1 cells in DMEM supplemented with 10% fetal bovine serum. Transfect the cells with a Smoothened expression vector using a suitable transfection reagent according to the manufacturer's instructions. Allow for protein expression for 24-48 hours.

-

Cell Preparation: Harvest the transfected cells and resuspend them in a suitable binding buffer (e.g., phenol red-free DMEM with 0.5% bovine calf serum).

-

Competition Binding: Aliquot the cell suspension into tubes. To each tube, add a fixed concentration of BODIPY-cyclopamine. Then, add varying concentrations of this compound (e.g., from 0 nM to 3 µM). Include a control with no this compound.

-

Incubation: Incubate the cells at 37°C for a specified time (e.g., 10 minutes) to allow binding to reach equilibrium.

-

Washing: Wash the cells with cold PBS to remove unbound ligands.

-

Flow Cytometry Analysis: Analyze the cell-associated fluorescence using a flow cytometer. Gate on the Smo-expressing cell population.

-

Data Analysis: Quantify the mean fluorescence intensity of the Smo-expressing cells at each concentration of this compound. Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a one-site competition binding model to determine the apparent dissociation constant (KD).

Shh-LIGHT2 Reporter Gene Assay

This cell-based assay quantifies the activity of the Hedgehog signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of a Gli-responsive promoter.

Materials:

-

Shh-LIGHT2 cells (NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control)

-

Conditioned medium containing Sonic Hedgehog (Shh) or a small molecule agonist like Purmorphamine

-

This compound

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Plate Shh-LIGHT2 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a constant concentration of Shh-conditioned medium or a Smo agonist to activate the pathway. Concurrently, add varying concentrations of this compound to the wells. Include appropriate vehicle controls.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal Shh-induced reporter activity.

Photoaffinity Cross-linking with PA-Cyclopamine

This technique is used to demonstrate the direct binding of cyclopamine derivatives to Smoothened. A photo-reactive cyclopamine analog (PA-cyclopamine) is used to covalently label its binding partner upon UV irradiation.

Materials:

-

COS-1 cells transfected with a Myc-tagged Smoothened expression vector (Smo-Myc3)

-

125I-labeled PA-cyclopamine

-

This compound

-

Phenol red-free DMEM with 0.5% bovine calf serum

-

UV cross-linker (254 nm)

-

RIPA buffer

-

SDS-PAGE and autoradiography equipment

Protocol:

-

Cell Culture and Transfection: Culture and transfect COS-1 cells with the Smo-Myc3 expression vector as described previously.

-

Binding and Cross-linking: Incubate the transfected cells with 125I-labeled PA-cyclopamine (e.g., ~0.5 nM) in the presence of varying concentrations of this compound for 10 minutes at 37°C.

-

UV Irradiation: Expose the cells to UV light (254 nm) to activate the photo-reactive group on PA-cyclopamine, leading to covalent cross-linking to its binding target.

-

Cell Lysis and Immunoprecipitation (optional but recommended): Lyse the cells with RIPA buffer. To confirm the identity of the cross-linked protein, perform immunoprecipitation using an anti-Myc antibody.

-

SDS-PAGE and Autoradiography: Separate the cell lysates or immunoprecipitated proteins by SDS-PAGE. Dry the gel and expose it to X-ray film to visualize the radiolabeled protein bands.

-

Analysis: The intensity of the radiolabeled Smoothened band will decrease with increasing concentrations of this compound, demonstrating competitive binding to the same site.

Conclusion

This compound is a potent and specific inhibitor of the Hedgehog signaling pathway that acts directly on Smoothened. Its improved efficacy over cyclopamine has made it an invaluable tool for dissecting the molecular mechanisms of Hh signaling and for validating Smoothened as a therapeutic target in oncology. The experimental protocols detailed in this guide provide a framework for researchers to investigate the activity of this compound and other potential Hedgehog pathway modulators. A thorough understanding of its mechanism of action, binding kinetics, and biological effects is essential for the continued development of targeted therapies for Hh-dependent cancers.

References

- 1. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cmgm-new.stanford.edu [cmgm-new.stanford.edu]

- 3. chm.bris.ac.uk [chm.bris.ac.uk]

- 4. Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Advent of a Potent Hedgehog Pathway Inhibitor: A Technical Guide to KAAD-Cyclopamine

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and mechanism of action of KAAD-cyclopamine, a potent antagonist of the Hedgehog (Hh) signaling pathway. This document details the core scientific principles, experimental methodologies, and critical data associated with this significant small molecule inhibitor.

Introduction: The Hedgehog Pathway and the Discovery of this compound

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention.[1][2] Cyclopamine, a naturally occurring steroidal alkaloid isolated from the plant Veratrum californicum, was the first identified inhibitor of the Hh pathway.[3][4] However, its limited solubility and moderate potency spurred the development of more drug-like analogs.

This compound emerged from these efforts as a semi-synthetic derivative of cyclopamine with markedly improved characteristics. It exhibits a 10- to 20-fold increase in biological potency and enhanced solubility, establishing it as a valuable tool for studying Hh signaling and a promising lead compound for anti-cancer drug development.[3]

Mechanism of Action: Direct Engagement of Smoothened

This compound exerts its inhibitory effect on the Hedgehog pathway through direct binding to the seven-transmembrane protein Smoothened (Smo). In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to its receptor Patched (Ptch) alleviates the Ptch-mediated inhibition of Smo. This allows Smo to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of Hh target genes.

This compound functions as a Smo antagonist, binding directly to its transmembrane domain. This interaction locks Smo in an inactive conformation, preventing its downstream signaling activities even in the presence of Hh ligands or in cancer cells with inactivating mutations in Ptch.

References

- 1. Cyclopamine modulates smoothened receptor activity in a binding position dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chm.bris.ac.uk [chm.bris.ac.uk]

- 4. Convergent Total Synthesis of (−)-Cyclopamine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to KAAD-Cyclopamine: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KAAD-cyclopamine, a potent derivative of cyclopamine and a pivotal inhibitor of the Hedgehog (Hh) signaling pathway. This document delves into its chemical architecture, physicochemical properties, and its mechanism of action, with a focus on its interaction with the Smoothened (Smo) receptor. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of oncology, developmental biology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound, a semi-synthetic derivative of the naturally occurring steroidal alkaloid cyclopamine, was developed to enhance solubility and biological potency.[1] Its chemical modifications result in a significant increase in its inhibitory activity against the Hedgehog signaling pathway.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C44H63N3O4 | MedChemExpress |

| Molecular Weight | 697.99 g/mol | MedChemExpress |

| IUPAC Name | N-(2-((2'R,3'S,3aS,6'S,6aS,6bS,7'aR,11aS,11bR)-3',6',10,11b-tetramethyl-3-oxo-1,2,3,3',3a,4,5',6,6',6a,6b,7,7',7a,8,11,11a,11b-octadecahydrospiro[benzo[a]fluorene-9,2'-furo[3,2-b]pyridin]-4'-yl)ethyl)-6-(3-phenylpropanamido)hexanamide) | PubChem |

| Synonyms | Cyclopamine-KAAD, 3-Keto-N-(aminoethyl-aminocaproyl-dihydrocinnamoyl)cyclopamine, Shh Signaling Antagonist II | Sigma-Aldrich |

| Appearance | White to light yellow solid | MedChemExpress |

| Solubility | DMSO: 5 mg/mL (7.16 mM), Ethanol: 1 mg/mL, Methanol: 1 mg/mL | Sigma-Aldrich |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | MedChemExpress |

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and is aberrantly activated in various cancers. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (Ptch). This binding relieves the inhibition of Ptch on the G protein-coupled receptor-like protein Smoothened (Smo). The activation of Smo then triggers a downstream signaling cascade, culminating in the activation of Gli transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

This compound exerts its inhibitory effect by directly binding to the heptahelical bundle of the Smoothened receptor. This binding event prevents the conformational change in Smo that is necessary for its activation, thereby blocking the downstream signaling cascade.

Quantitative Data: In Vitro Potency

This compound has demonstrated potent inhibition of the Hedgehog pathway in various cell-based assays. Its half-maximal inhibitory concentration (IC50) varies depending on the cell line and the method of pathway activation.

Table 2: IC50 Values of this compound in Different Cell Lines

| Cell Line | Assay Condition | IC50 | Reference |

| Shh-LIGHT2 | Pathway activated by 10 µM purmorphamine | 100 nM | MedChemExpress |

| Shh-LIGHT2 | Pathway activated by 1 µM purmorphamine | 3 nM | MedChemExpress |

| Shh-LIGHT2 | General Hedgehog signaling inhibition | 20 nM | Sigma-Aldrich |

| Ptch-/- cells | Constitutive pathway activation | 50 nM | Sigma-Aldrich |

| SmoA1-LIGHT cells | Constitutively active Smoothened | 500 nM | Sigma-Aldrich |

Experimental Protocols

Shh-LIGHT2 Reporter Assay for Hedgehog Pathway Inhibition

This assay is widely used to quantify the activity of the Hedgehog signaling pathway. Shh-LIGHT2 cells are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter for normalization.

Materials:

-

Shh-LIGHT2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Bovine Calf Serum (BCS)

-

Penicillin-Streptomycin (Pen/Strep)

-

Hedgehog pathway agonist (e.g., Shh-conditioned medium or Purmorphamine)

-

This compound

-

96-well plates

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Methodology:

-

Cell Seeding:

-

Culture Shh-LIGHT2 cells in DMEM supplemented with 10% BCS and 1% Pen/Strep.

-

Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.

-

-

Compound Treatment:

-

The following day, replace the medium with low-serum DMEM (e.g., 0.5% BCS).

-

Prepare serial dilutions of this compound.

-

Add the this compound dilutions to the respective wells.

-

Induce Hedgehog pathway activation by adding a fixed concentration of a Hedgehog agonist (e.g., Shh-conditioned medium or purmorphamine) to all wells except the negative control.

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Luciferase Assay:

-

After incubation, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

-

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium and supplements

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Methodology:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control and plot it against the drug concentration to determine the IC50 value.

-

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of this compound.

Conclusion

This compound is a potent and specific inhibitor of the Hedgehog signaling pathway with well-characterized chemical and pharmacological properties. Its ability to directly antagonize the Smoothened receptor makes it a valuable tool for studying Hedgehog-dependent biological processes and a promising candidate for the development of targeted cancer therapies. The experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and other Hedgehog pathway inhibitors.

References

The Role of KAAD-Cyclopamine as a Potent Antagonist of the Smoothened Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various human cancers, including basal cell carcinoma and medulloblastoma. The G protein-coupled receptor (GPCR) Smoothened (SMO) is the central signal transducer of the Hh pathway, making it a prime therapeutic target.[1][2] Cyclopamine, a naturally occurring steroidal alkaloid, was one of the first identified inhibitors of the Hh pathway, exerting its effect through direct binding to SMO.[3][4] This technical guide provides an in-depth overview of KAAD-cyclopamine, a potent synthetic derivative of cyclopamine, and its role as a SMO antagonist.

The Hedgehog Signaling Pathway and the Central Role of Smoothened

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the 12-pass transmembrane receptor Patched (PTCH).[1] In the absence of a Hh ligand, PTCH tonically inhibits the activity of SMO, preventing its localization to the primary cilium and subsequent downstream signaling. This inhibition leads to the proteolytic processing of the GLI family of transcription factors (GLI1, GLI2, and GLI3) into their repressor forms, which translocate to the nucleus and suppress the transcription of Hh target genes.

Upon Hh ligand binding to PTCH, the inhibition on SMO is relieved. Activated SMO then translocates to the primary cilium, a microtubule-based organelle that serves as a signaling hub. This initiates a cascade of events that prevents the proteolytic cleavage of GLI proteins, leading to the accumulation of their full-length activator forms. These activated GLI proteins then enter the nucleus and drive the expression of target genes involved in cell proliferation, survival, and differentiation.

This compound, like its parent compound, directly binds to the heptahelical bundle of the SMO receptor. This binding event locks SMO in an inactive conformation, effectively mimicking the inhibitory effect of PTCH and blocking the downstream signaling cascade, even in the presence of Hh ligand.

Quantitative Analysis of SMO Antagonist Activity

The potency of this compound and other SMO antagonists is typically evaluated through various in vitro assays that measure their ability to inhibit Hh pathway activity or to directly bind to the SMO receptor. The following table summarizes key quantitative data for this compound and other relevant SMO modulators.

| Compound | Type | IC50 | Binding Affinity (Kd/Ki) | Assay System |

| This compound | SMO Antagonist | 20 nM | 23 nM (Kd) | Shh-LIGHT2 reporter assay; BODIPY-cyclopamine competition assay |

| Cyclopamine | SMO Antagonist | 300 nM | - | Shh-LIGHT2 reporter assay |

| Vismodegib (GDC-0449) | SMO Antagonist | 3 nM | - | Cell-based reporter assay |

| Sonidegib (LDE-225) | SMO Antagonist | 1.3 nM (mouse), 2.5 nM (human) | - | Cell-based reporter assay |

| SAG | SMO Agonist | 3 nM (EC50) | - | Shh-LIGHT2 reporter assay |

Key Experimental Protocols

Accurate characterization of SMO antagonists relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used in the evaluation of this compound.

Shh-LIGHT2 Reporter Gene Assay

This cell-based functional assay is a cornerstone for quantifying the inhibition of the Hedgehog signaling pathway. It utilizes a cell line (e.g., NIH-3T3 cells) stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

Principle: Activation of the Hh pathway by a ligand like Sonic Hedgehog conditioned medium (Shh-CM) or a small molecule agonist like SAG leads to the expression of the firefly luciferase reporter gene. A SMO antagonist like this compound will inhibit this induction in a dose-dependent manner.

Detailed Protocol:

-

Cell Culture: Culture Shh-LIGHT2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% bovine calf serum and antibiotics.

-

Seeding: Plate the cells in 96-well plates and grow to confluency.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in low-serum (0.5%) DMEM.

-

Treatment: Replace the culture medium with the compound dilutions and add a fixed concentration of a Hh pathway activator (e.g., Shh-CM or 100 nM SAG).

-

Incubation: Incubate the plates for 30-48 hours at 37°C in a CO2 incubator.

-

Lysis: Lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the antagonist concentration and fit to a dose-response curve to determine the IC50 value.

BODIPY-Cyclopamine Competition Binding Assay

This assay directly measures the binding of a test compound to the SMO receptor by competing with a fluorescently labeled cyclopamine derivative, BODIPY-cyclopamine.

Principle: BODIPY-cyclopamine binds to SMO and emits a fluorescent signal. An unlabeled SMO antagonist, such as this compound, will compete for the same binding site, leading to a dose-dependent decrease in the fluorescent signal.

Detailed Protocol:

-

Cell Culture: Culture cells overexpressing the SMO receptor (e.g., COS-1 or HEK293T cells) in appropriate media.

-

Seeding: Plate the cells in a suitable format for fluorescence detection (e.g., 96-well black, clear-bottom plates).

-

Compound Preparation: Prepare serial dilutions of this compound and other unlabeled test compounds.

-

Competition: Add the serially diluted compounds to the cells.

-

Fluorescent Ligand Addition: Add a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) to all wells.

-

Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 2-4 hours at 37°C), protected from light.

-

Washing (Optional but Recommended): Wash the cells to remove unbound fluorescent ligand.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader, high-content imager, or flow cytometer.

-

Data Analysis: Plot the fluorescence intensity against the concentration of the competing compound. Fit the data to a competition binding curve to determine the Ki or IC50 value for binding.

Photoaffinity Labeling

This technique is used to covalently label the binding site of a ligand on its target protein. A photoaffinity probe, a derivative of the ligand containing a photoreactive group, is used.

Principle: The photoaffinity probe binds to the target protein. Upon exposure to UV light, the photoreactive group is activated and forms a covalent bond with nearby amino acid residues in the binding pocket. The labeled protein can then be identified and the binding site mapped.

General Protocol Outline:

-

Probe Synthesis: Synthesize a photoaffinity derivative of cyclopamine (e.g., PA-cyclopamine) containing a photoreactive moiety (e.g., a diazirine or benzophenone) and often a tag for detection or enrichment (e.g., a radiolabel or a clickable alkyne).

-

Cell Treatment: Treat cells expressing the target protein (SMO) with the photoaffinity probe.

-

Photocrosslinking: Irradiate the cells with UV light of the appropriate wavelength to activate the photoreactive group and induce covalent crosslinking.

-

Lysis and Enrichment: Lyse the cells and enrich the covalently labeled protein-probe complexes, for example, using click chemistry to attach a biotin tag for streptavidin pull-down.

-

Analysis: Analyze the enriched proteins by SDS-PAGE and autoradiography (if radiolabeled) or by mass spectrometry to identify the protein and map the site of covalent attachment.

Visualizing the Molecular and Experimental Landscape

To better understand the context of this compound's action, the following diagrams illustrate the Hedgehog signaling pathway, a typical experimental workflow for SMO antagonist validation, and the logical relationship of this compound's mechanism of action.

Caption: The canonical Hedgehog signaling pathway in its "OFF" and "ON" states.

Caption: Experimental workflow for the validation of a Smoothened antagonist.

Caption: Mechanism of action of this compound as a SMO antagonist.

Conclusion

This compound stands out as a highly potent and specific antagonist of the Smoothened receptor. Its mechanism of action, involving direct binding to SMO and subsequent inhibition of the Hedgehog signaling pathway, has been well-characterized through a variety of robust experimental techniques. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the therapeutic targeting of the Hedgehog pathway. Further investigation into the structural basis of this compound's interaction with SMO will continue to inform the development of next-generation inhibitors with improved pharmacological properties.

References

Foundational Research on KAAD-Cyclopamine: A Technical Guide to its Role in Developmental Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on KAAD-cyclopamine, a potent derivative of cyclopamine, and its significant role in developmental biology. This document details the mechanism of action of this compound, its interaction with the Sonic Hedgehog (Shh) signaling pathway, and its impact on cellular processes. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the subject matter.

Introduction to this compound and Developmental Biology

Developmental biology is the study of the processes by which organisms grow and develop. A key player in the embryonic development of vertebrates is the Sonic Hedgehog (Shh) signaling pathway, which is crucial for the proper formation of numerous structures, including the nervous system and limbs[1]. Dysregulation of the Shh pathway has been implicated in various developmental abnormalities and cancers[2].

Cyclopamine, a natural steroidal alkaloid, was one of the first identified inhibitors of the Shh pathway[3]. Its derivative, this compound, exhibits significantly increased potency and better solubility[4]. These compounds have become invaluable tools for studying the intricacies of the Shh pathway and hold therapeutic potential for diseases driven by its aberrant activation[5].

Mechanism of Action: Inhibition of the Sonic Hedgehog Signaling Pathway

The canonical Shh signaling pathway is initiated by the binding of the Shh ligand to its receptor, Patched (PTCH1). In the absence of Shh, PTCH1 inhibits the activity of a seven-transmembrane protein called Smoothened (SMO). Upon Shh binding, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then translocate to the nucleus and regulate the expression of target genes involved in cell proliferation, differentiation, and survival.

This compound exerts its inhibitory effect by directly binding to the Smoothened (SMO) receptor. This binding event locks SMO in an inactive conformation, preventing the downstream activation of GLI transcription factors, even in the presence of the Shh ligand. This direct interaction with a key component of the pathway makes this compound a highly specific and potent inhibitor.

Signaling Pathway Diagram

Quantitative Data on this compound Activity

The potency of this compound has been quantified through various in vitro assays. The following tables summarize key quantitative data, providing a basis for comparing its activity with other inhibitors of the Shh pathway.

Table 1: Inhibitory Concentration (IC50) Values

| Compound | Assay | Cell Line | IC50 (nM) | Reference(s) |

| This compound | Shh-LIGHT2 Assay | NIH-3T3 | 20 | |

| Cyclopamine | Shh-LIGHT2 Assay | NIH-3T3 | 300 | |

| BODIPY-cyclopamine | Shh-LIGHT2 Assay | - | 150 |

Table 2: Binding Affinity (Kd)

| Ligand | Receptor | Method | Kd (nM) | Reference(s) |

| This compound | SMO | Competition Binding Assay | 23 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Shh-LIGHT2 Reporter Assay

This assay is used to quantify the activity of the Shh pathway by measuring the expression of a Gli-responsive luciferase reporter.

Materials:

-

Shh-LIGHT2 cells (NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound

-

Shh-conditioned medium (or recombinant Shh protein)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Plate Shh-LIGHT2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Cell Starvation: Once confluent, replace the growth medium with low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 24 hours.

-

Treatment: Add Shh-conditioned medium to stimulate the pathway, along with varying concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The IC50 value is calculated by plotting the normalized luciferase activity against the log of the this compound concentration and fitting the data to a dose-response curve.

BODIPY-Cyclopamine Binding Assay (Flow Cytometry)

This assay directly measures the binding of a fluorescently labeled cyclopamine derivative (BODIPY-cyclopamine) to cells expressing the SMO receptor.

Materials:

-

Cells expressing SMO (e.g., transfected COS-1 or HEK293 cells)

-

BODIPY-cyclopamine

-

This compound (for competition assay)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Preparation: Harvest SMO-expressing cells and resuspend them in PBS.

-

Staining: Add BODIPY-cyclopamine to the cell suspension at a final concentration of approximately 5 nM and incubate for 3-4 hours at 37°C. For competition assays, pre-incubate the cells with varying concentrations of unlabeled this compound before adding BODIPY-cyclopamine.

-

Washing: Wash the cells with PBS to remove unbound fluorescent ligand.

-

Flow Cytometry Analysis: Resuspend the cells in fresh PBS and analyze them using a flow cytometer. The fluorescence intensity of the BODIPY-cyclopamine is measured for thousands of individual cells.

-

Data Analysis: The percentage of fluorescently labeled cells and the mean fluorescence intensity are quantified. For competition assays, the displacement of BODIPY-cyclopamine by this compound is used to calculate the binding affinity (Kd).

Experimental Workflow Diagram

Impact on Developmental Biology and Therapeutic Potential

The specific and potent inhibition of the Shh pathway by this compound has profound effects on developmental processes. In embryonic models, treatment with cyclopamine or its derivatives can induce severe developmental defects, such as cyclopia and holoprosencephaly, highlighting the critical role of Shh signaling in establishing the midline and patterning the forebrain.

The ability of this compound to modulate this fundamental developmental pathway has significant therapeutic implications. Aberrant activation of the Shh pathway is a driving force in several types of cancer, including basal cell carcinoma and medulloblastoma. By inhibiting SMO, this compound can suppress the growth of these tumor cells. This foundational research has paved the way for the development of other SMO inhibitors that are now used in the clinic for the treatment of Shh-driven cancers.

Conclusion

This compound is a powerful research tool that has been instrumental in elucidating the mechanisms of the Sonic Hedgehog signaling pathway. Its direct and potent inhibition of the Smoothened receptor provides a specific means to study the diverse roles of Shh signaling in developmental biology. The quantitative data on its activity and the detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of developmental biology, cancer biology, and drug discovery. The foundational research on this compound continues to inform the development of novel therapeutics targeting the Shh pathway for a range of human diseases.

References

- 1. Protocol to detect neutral lipids with BODIPY staining in myeloid-derived suppressor cells in mouse mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for preparing sensor molecules and analyzing heterotypic endomembrane fusion in insulin-responsive cells using live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Smoothened Inhibition: A Technical Guide to KAAD-Cyclopamine and its Progenitor, Cyclopamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of KAAD-cyclopamine, a potent semi-synthetic derivative of the naturally occurring steroidal alkaloid, cyclopamine. Both compounds are distinguished by their ability to inhibit the Hedgehog (Hh) signaling pathway through direct antagonism of the Smoothened (Smo) receptor, a critical component of this pathway implicated in various forms of cancer. This document will elucidate the relationship between this compound and its parent compound, detail their mechanism of action, present comparative quantitative data, and provide comprehensive experimental protocols for their study.

Introduction: From Teratogen to Targeted Therapy

Cyclopamine, originally identified as a teratogen in Veratrum californicum, has emerged as a pivotal tool in cancer research due to its specific inhibition of the Hedgehog signaling pathway.[1] Dysregulation of the Hh pathway is a known driver in several malignancies, including basal cell carcinoma and medulloblastoma.[2] Cyclopamine exerts its effect by directly binding to the seven-transmembrane protein Smoothened (Smo), preventing the downstream activation of Gli transcription factors.[2][3]

The therapeutic potential of cyclopamine, however, has been hampered by its modest potency and unfavorable physicochemical properties. This led to the development of semi-synthetic derivatives, among which this compound (3-keto-N-aminoethyl-aminocaproyl-dihydrocinnamoyl-cyclopamine) has demonstrated significantly enhanced biological activity.[4]

This compound: A Potent Derivative

This compound is a semi-synthetic derivative of cyclopamine, created through chemical modification of the natural product. This modification results in a molecule with markedly improved potency, exhibiting an inhibitory activity 10 to 20 times greater than that of the parent cyclopamine. This enhanced potency is attributed to a higher binding affinity for the Smoothened receptor.

Mechanism of Action: Direct Inhibition of Smoothened

The Hedgehog signaling pathway is a crucial regulator of embryonic development and is largely inactive in adult tissues. Its aberrant reactivation can lead to tumorigenesis. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the Patched (Ptch) receptor. This binding relieves the Ptch-mediated inhibition of Smoothened (Smo), allowing it to signal downstream and ultimately lead to the activation of Gli transcription factors, which regulate the expression of target genes involved in cell proliferation and survival.

Both cyclopamine and this compound act as antagonists to this pathway by directly binding to the Smoothened receptor. This binding event locks Smo in an inactive conformation, preventing the downstream signaling cascade and subsequent activation of Gli-mediated transcription, even in the presence of Hedgehog ligands.

Caption: Hedgehog signaling pathway and mechanism of inhibition by this compound.

Quantitative Data Summary

The following table summarizes the reported bioactivity of cyclopamine, this compound, and other relevant derivatives. This data highlights the superior potency of this compound.

| Compound | Assay | Target/Cell Line | IC50 / Kd | Reference |

| Cyclopamine | Shh-LIGHT2 Assay | NIH-3T3 cells | 300 nM (IC50) | |

| Hh pathway inhibition | Adherent glioma lines | 40-60% growth reduction | ||

| This compound | Shh-LIGHT2 Assay | NIH-3T3 cells | 20 nM (IC50) | |

| BODIPY-cyclopamine Binding | Smo-expressing COS-1 cells | 23 nM (Kd) | ||

| Hh pathway inhibition | ASZ001 cells | >70% reduction in Gli1/Hip | ||

| PA-cyclopamine | Shh-LIGHT2 Assay | NIH-3T3 cells | 150 nM (IC50) | |

| BODIPY-cyclopamine | Shh-LIGHT2 Assay | NIH-3T3 cells | 150 nM (IC50) | |

| Saridegib (IPI-926) | Gli-Luciferase Assay | NIH-3T3 cells | 9 nM (EC50) |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound and related compounds.

Shh-LIGHT2 Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This assay quantitatively measures the activity of the Hedgehog signaling pathway by utilizing a cell line (Shh-LIGHT2, a derivative of NIH-3T3 cells) that is stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter for normalization.

Materials:

-

Shh-LIGHT2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Sonic Hedgehog (Shh) conditioned medium or purified Shh ligand

-

This compound, cyclopamine, or other test compounds

-

Dual-Luciferase® Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: The following day, replace the medium with low-serum medium (e.g., DMEM with 0.5% FBS). Add serial dilutions of the test compounds (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).

-

Pathway Activation: Immediately after adding the compounds, stimulate the cells with a fixed concentration of Shh conditioned medium or purified Shh ligand to activate the Hedgehog pathway.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

BODIPY-Cyclopamine Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to the Smoothened receptor by measuring its ability to compete with a fluorescently labeled cyclopamine derivative, BODIPY-cyclopamine.

Materials:

-

COS-1 or HEK293T cells

-

Expression vector for human Smoothened

-

Transfection reagent

-

DMEM with 10% FBS

-

BODIPY-cyclopamine

-

This compound or other test compounds

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Transfection: Transiently transfect COS-1 or HEK293T cells with a Smoothened expression vector using a suitable transfection reagent. Seed the transfected cells in a multi-well plate.

-

Compound Incubation: After 24-48 hours, wash the cells with PBS. Incubate the cells with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the unlabeled competitor compound (e.g., this compound) in a low-serum medium for a defined period (e.g., 2 hours) at 37°C.

-

Washing: Wash the cells multiple times with cold PBS to remove unbound fluorescent ligand.

-

Analysis:

-

Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population using a flow cytometer.

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope and quantify the fluorescence intensity per cell.

-

-

Data Analysis: Plot the mean fluorescence intensity against the logarithm of the competitor concentration. Fit the data to a competition binding curve to determine the Ki or IC50 value of the test compound.

Quantitative Real-Time PCR (qRT-PCR) for Gli1 Expression

This protocol details the measurement of mRNA levels of the Hedgehog pathway target gene, Gli1, to assess the inhibitory effect of compounds like this compound on downstream gene expression.

Materials:

-

Hedgehog-responsive cell line (e.g., U87-MG glioblastoma cells)

-

This compound or other test compounds

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for Gli1 and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Cell Treatment: Seed the cells in a multi-well plate and treat with different concentrations of the test compound for a specified duration (e.g., 24-48 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using a qPCR master mix, the synthesized cDNA as a template, and primers for Gli1 and a housekeeping gene.

-

Data Analysis: Determine the cycle threshold (Ct) values for Gli1 and the housekeeping gene in each sample. Calculate the relative expression of Gli1 using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments for screening and characterizing Hedgehog pathway inhibitors.

Caption: Experimental workflow for Hedgehog pathway inhibitor discovery and characterization.

Conclusion

This compound represents a significant advancement over its natural precursor, cyclopamine, offering enhanced potency in the inhibition of the Hedgehog signaling pathway. Its direct and high-affinity binding to the Smoothened receptor makes it a valuable research tool and a promising scaffold for the development of novel anti-cancer therapeutics. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this compound and the discovery of next-generation Hedgehog pathway inhibitors.

References

- 1. Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis [jove.com]

- 2. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]

- 3. Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxylated cyclopamine analogues from Veratrum californicum and their hedgehog pathway inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Formulation Landscape of KAAD-Cyclopamine: A Technical Guide to Solubility and Stability

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a critical overview of the solubility and stability of KAAD-Cyclopamine, a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway.[1] Understanding these fundamental physicochemical properties is paramount for the successful development of this promising therapeutic agent in various research and clinical applications. This document outlines available solubility data, presents detailed protocols for solubility and stability assessment, and illustrates the compound's mechanism of action within the Hh signaling cascade.

Executive Summary

This compound, a derivative of cyclopamine, demonstrates significantly enhanced potency in inhibiting the Hedgehog signaling pathway, a critical regulator of embryonic development and a pathway frequently dysregulated in various cancers.[1][2] However, its therapeutic potential is intrinsically linked to its formulation, which is dictated by its solubility and stability in various solvent systems. This guide consolidates known data and provides standardized methodologies to empower researchers in overcoming formulation challenges and advancing their research and development efforts.

The Hedgehog Signaling Pathway and this compound's Mechanism of Action

The Hedgehog signaling pathway plays a crucial role in cell growth, differentiation, and tissue patterning. In the "off" state, the transmembrane receptor Patched (PTCH) inhibits the G-protein-coupled receptor-like protein Smoothened (SMO). Upon binding of the Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream. This leads to the activation of the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.

This compound exerts its inhibitory effect by directly binding to the Smoothened (SMO) protein.[2] This action prevents the downstream activation of the signaling cascade, even in the presence of Hedgehog ligands or in cases of inactivating mutations in PTCH.

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Solubility of this compound

The solubility of this compound is a critical parameter for its use in in vitro and in vivo studies. Poor solubility can lead to inaccurate experimental results and challenges in developing effective delivery systems. The following tables summarize the available quantitative solubility data for this compound and its parent compound, cyclopamine.

Table 1: Quantitative Solubility of this compound

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 5 | 7.16 | Ultrasonic assistance may be required. Hygroscopic DMSO can significantly impact solubility; use freshly opened solvent.[1] |

| Ethanol | 1 | 1.43 | - |

| Methanol | 1 | 1.43 | - |

Table 2: Quantitative Solubility of Cyclopamine (Parent Compound)

| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Ethanol | ~10 | ~24.3 | - |

| Ethanol | ≥20 | ≥48.6 | Sonication may be required. |

| Dimethylformamide (DMF) | ~2 | ~4.86 | - |

| Methanol | 0.7 | 1.7 | - |

| 1:3 Ethanol:PBS (pH 7.2) | ~0.25 | ~0.61 | Aqueous solutions are not recommended for storage beyond one day. |

| 5% Ethanol, 40% PEG300, 5% Tween 80, 50% ddH₂O | 1 | 2.43 | A formulation for in vivo use. The mixed solution should be used immediately. |

Stability of this compound

The stability of this compound in solution is crucial for ensuring the accuracy and reproducibility of experimental results. Degradation of the compound can lead to a loss of activity and the formation of potentially interfering byproducts.

Table 3: Stability of this compound in Solution

| Solvent | Storage Temperature (°C) | Stability Duration | Notes |

| DMSO | -80 | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| DMSO | -20 | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

| DMSO | -20 | Up to 2 weeks | Following reconstitution, aliquot and freeze. |

Experimental Protocols

To aid researchers in generating their own solubility and stability data for this compound in specific solvent systems, this section provides detailed, generalized methodologies for key experiments.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the saturation solubility of a compound when the dissolved and solid states are in equilibrium.

Methodology:

-

Compound Dispensing: Add an excess amount of solid this compound to a series of vials containing the test solvents.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original solubility in the test solvent based on the dilution factor and the measured concentration.

Kinetic Solubility Assay

This high-throughput method provides a rapid assessment of the solubility of a compound from a concentrated stock solution, which is relevant for many in vitro screening applications.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

-

Serial Dilution: In a microplate, perform serial dilutions of the stock solution into the aqueous buffer or test solvent of interest.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the formation of precipitate in each well using a nephelometer (light scattering) or by visual inspection.

-

Quantification (Optional): Alternatively, after incubation, filter the solutions to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using HPLC-UV or UV-Vis spectroscopy.

-

Determination of Kinetic Solubility: The kinetic solubility is the highest concentration at which no precipitate is observed.

Caption: Experimental workflows for solubility determination.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for accurately quantifying the decrease in the concentration of the parent compound (this compound) over time, while also separating it from any potential degradation products.

General Method Development and Validation Parameters:

-

Column: A reversed-phase C18 column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation.

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, this compound should be subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products. The method must demonstrate the ability to resolve the intact this compound peak from all degradation product peaks.

-

Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Example Stability Study Protocol:

-

Solution Preparation: Prepare solutions of this compound in the desired solvents at a known concentration.

-

Storage: Store the solutions under various conditions (e.g., different temperatures and light exposures).

-

Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot from each solution.

-

HPLC Analysis: Analyze the samples using the validated stability-indicating HPLC method.

-

Data Analysis: Plot the concentration of this compound as a function of time for each storage condition to determine the degradation kinetics.

Conclusion and Future Directions

The data and protocols presented in this technical guide provide a foundational understanding of the solubility and stability of this compound. While initial data in common organic solvents are available, further characterization in a broader range of pharmaceutically relevant excipients is crucial for the development of robust and effective formulations. Researchers are encouraged to utilize the provided methodologies to generate specific data for their intended applications. A thorough understanding of these physicochemical properties will undoubtedly accelerate the translation of this compound from a promising research compound to a potential therapeutic agent.

References

Unraveling the Molecular Embrace: A Technical Guide to the Binding Affinity of KAAD-Cyclopamine with the Smoothened Receptor

For Immediate Release

This technical guide provides an in-depth exploration of the binding affinity between KAAD-Cyclopamine and the Smoothened (Smo) receptor, a critical interaction in the modulation of the Hedgehog (Hh) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Executive Summary

The aberrant activation of the Hedgehog signaling pathway is a known driver in the pathology of various cancers, including basal cell carcinoma and medulloblastoma. The Smoothened (Smo) receptor, a class F G protein-coupled receptor (GPCR), is a pivotal transducer in this pathway. Cyclopamine, a natural steroidal alkaloid, and its more potent synthetic derivative, this compound, have been identified as direct inhibitors of Smo, effectively silencing the Hh pathway downstream of the Patched (Ptch) receptor. This guide elucidates the specifics of this inhibitory binding, offering a comprehensive resource for those engaged in the study of Hh pathway modulation and the development of targeted cancer therapeutics.

Quantitative Analysis of Binding Affinity

The interaction between this compound and the Smoothened receptor has been quantified through various biochemical and cell-based assays. The following table summarizes the key binding affinity and inhibitory concentration values reported in the literature.

| Parameter | Value | Cell/System | Assay Type | Reference |

| Apparent Dissociation Constant (KD) | 23 nM | Smo-expressing COS-1 cells | BODIPY-cyclopamine binding competition assay with flow cytometry | [1] |

| Inhibitory Concentration (IC50) | 20 nM | Shh-LIGHT2 cells (mouse embryonic fibroblasts) | Shh-LIGHT2 luciferase reporter assay | [1][2] |

| Inhibitory Concentration (IC50) of BODIPY-cyclopamine | 150 nM | Shh-LIGHT2 cells | Shh-LIGHT2 luciferase reporter assay | [1] |

These data consistently demonstrate a high-affinity interaction between this compound and the Smoothened receptor, corroborating its potency as a Hedgehog signaling inhibitor.

Experimental Protocols

The determination of the binding affinity of this compound to Smoothened relies on precise and reproducible experimental methodologies. Below is a detailed protocol for a competitive binding assay using a fluorescently labeled cyclopamine derivative, based on established research.[1]

Protocol: Competitive Binding Assay for Smoothened Receptor

Objective: To determine the binding affinity of a test compound (e.g., this compound) for the Smoothened receptor by measuring its ability to compete with a fluorescently labeled ligand (e.g., BODIPY-cyclopamine).

Materials:

-

Cells: COS-1 cells transiently transfected with a Smoothened expression construct.

-

Fluorescent Ligand: BODIPY-cyclopamine.

-

Test Compound: this compound.

-

Buffer: Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA).

-

Instrumentation: Flow cytometer.

Procedure:

-

Cell Preparation:

-

Culture COS-1 cells and transiently transfect them with a plasmid encoding the full-length Smoothened receptor.

-

Allow 24-48 hours for protein expression.

-

Harvest the cells and resuspend them in PBS with 1% BSA.

-

-

Competitive Binding:

-

Prepare a series of dilutions of the test compound (this compound).

-

In separate tubes, incubate a fixed concentration of BODIPY-cyclopamine with the Smo-expressing cells in the presence of varying concentrations of this compound.

-

Include a control sample with only BODIPY-cyclopamine and cells (for maximum binding) and a control with a high concentration of unlabeled cyclopamine (for non-specific binding).

-

Incubate the samples for a specified time at a controlled temperature to reach equilibrium.

-

-

Flow Cytometry Analysis:

-

Analyze the cell samples using a flow cytometer, exciting the fluorophore at its excitation wavelength and measuring the emission.

-

Gate on the population of cells expressing Smoothened (often identified by co-transfection with a fluorescent marker or by a distinct population with high BODIPY-cyclopamine fluorescence).

-

Quantify the mean fluorescence intensity (MFI) of the gated population for each sample.

-

-

Data Analysis:

-

Subtract the MFI of the non-specific binding control from all other samples.

-

Plot the percentage of specific binding of BODIPY-cyclopamine as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the apparent dissociation constant (KD) for this compound using the Cheng-Prusoff equation: KD = IC50 / (1 + [L]/KD,L), where [L] is the concentration of the fluorescent ligand and KD,L is its dissociation constant.

-

Visualizing Molecular Interactions and Workflows

To further clarify the complex biological and experimental processes, the following diagrams have been generated using Graphviz.

Caption: Hedgehog signaling pathway states and inhibition by this compound.

Caption: Workflow for determining this compound binding affinity to Smoothened.

Mechanism of Action

This compound exerts its inhibitory effect through direct binding to the heptahelical bundle of the Smoothened receptor. This binding event is independent of the Patched receptor, as demonstrated by the ability of cyclopamine derivatives to inhibit Hh pathway activity in cells lacking functional Ptch1. The interaction is believed to induce a conformational change in Smo, locking it in an inactive state and preventing its translocation to the primary cilium and subsequent downstream signal transduction. This ultimately leads to the continued proteolytic processing of Gli transcription factors into their repressor forms, thereby preventing the expression of Hh target genes.

Conclusion

This compound is a high-affinity antagonist of the Smoothened receptor, a key component of the Hedgehog signaling pathway. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for researchers investigating Hh pathway inhibitors. The direct binding of this compound to the heptahelical bundle of Smo offers a potent mechanism for therapeutic intervention in cancers driven by aberrant Hedgehog signaling. Further research into the structural basis of this interaction will continue to inform the design of next-generation Smoothened inhibitors with improved efficacy and specificity.

References

The Potent Inhibition of Gli Transcription Factors by KAAD-Cyclopamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. The Gli family of transcription factors (Gli1, Gli2, Gli3) are the terminal effectors of the Hh pathway, mediating the transcription of target genes that drive cell proliferation, survival, and differentiation. Consequently, inhibiting Gli activity is a primary strategy for therapeutic intervention. Cyclopamine, a naturally occurring steroidal alkaloid, was one of the first identified inhibitors of the Hh pathway. KAAD-cyclopamine, a semi-synthetic derivative, has demonstrated significantly enhanced potency and improved physicochemical properties. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on Gli transcription factors, and the experimental protocols used to characterize its activity.

Mechanism of Action: Targeting Smoothened to Silence Gli